1,2,4,5-Tetrakis(isopropylthio)benzene
Overview
Description
1,2,4,5-Tetrakis(isopropylthio)benzene is an organosulfur compound characterized by the presence of four isopropylthio groups attached to a benzene ring. This compound is known for its redox-active properties, making it a valuable ligand in the assembly of multimetal complexes with tailored functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(isopropylthio)benzene can be synthesized through a series of reactions involving the substitution of hydrogen atoms on a benzene ring with isopropylthio groups. One common method involves the reaction of 1,2,4,5-tetrachlorobenzene with isopropylthiol in the presence of a base, such as sodium hydride, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(isopropylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable radical cations.
Substitution: It can participate in ligand exchange reactions with metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Substitution: Ligand exchange reactions often involve metal salts such as palladium chloride or platinum chloride.
Major Products Formed
Scientific Research Applications
1,2,4,5-Tetrakis(isopropylthio)benzene has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of multimetal complexes with tailored properties.
Material Science: Employed in the development of thermoelectric materials due to its redox-active properties.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and catalytic properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(isopropylthio)benzene involves its ability to act as a redox-active ligand. It can undergo oxidation to form stable radical cations, which can then participate in various chemical reactions. The compound’s molecular targets include metal ions, with which it forms stable complexes. These complexes can exhibit unique electronic and catalytic properties due to the redox-active nature of the ligand .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(diphenylphosphino)benzene: Similar in structure but contains diphenylphosphino groups instead of isopropylthio groups.
1,2,4,5-Tetrakis(thiolate)benzene: Contains thiolate groups and is used in the synthesis of organometallic coordination polymers.
Uniqueness
1,2,4,5-Tetrakis(isopropylthio)benzene is unique due to its specific redox-active properties and its ability to form stable radical cations. This makes it particularly valuable in the synthesis of multimetal complexes with tailored functionalities, which is not as easily achieved with other similar compounds .
Properties
IUPAC Name |
1,2,4,5-tetrakis(propan-2-ylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30S4/c1-11(2)19-15-9-17(21-13(5)6)18(22-14(7)8)10-16(15)20-12(3)4/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNUNQIHYSXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1SC(C)C)SC(C)C)SC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348231 | |
Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74542-69-1 | |
Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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